molecular formula C19H20FN3O3S B14097317 N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14097317
M. Wt: 389.4 g/mol
InChI Key: QWXAROKWDDJXPJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide: is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 4-fluorophenyl and 3-methylbutyl groups. Key steps include:

    Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.

    Acylation Reactions: Attachment of the acetamide group through acylation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
  • N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
  • N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Uniqueness: The presence of the 4-fluorophenyl group in N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C19H20FN3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20FN3O3S/c1-12(2)7-9-22-18(25)17-15(8-10-27-17)23(19(22)26)11-16(24)21-14-5-3-13(20)4-6-14/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24)

InChI Key

QWXAROKWDDJXPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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